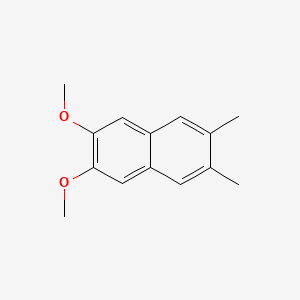

2,3-Dimethoxy-6,7-dimethylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-6,7-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-5-11-7-13(15-3)14(16-4)8-12(11)6-10(9)2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHJCSVJIHUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2C=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303639 | |

| Record name | 2,3-dimethoxy-6,7-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4676-58-8 | |

| Record name | 2,3-Dimethoxy-6,7-dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004676588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethoxy-6,7-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHOXY-6,7-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B43D8OJCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Dimethoxy 6,7 Dimethylnaphthalene

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The construction of polysubstituted naphthalenes can be broadly categorized into two main strategies: building the aromatic system from acyclic or monocyclic precursors (de novo synthesis) or by functionalizing a pre-existing naphthalene ring.

De Novo Synthesis Pathways for Substituted Naphthalenes

De novo synthesis offers the advantage of installing the desired substitution pattern during the formation of the bicyclic aromatic ring, often providing access to isomers that are difficult to obtain through direct substitution.

Several powerful de novo methods have been developed. One innovative metal-free approach involves the reaction of o-alkynyl-substituted carbonyl compounds with alkynes. nih.gov This method proceeds at room temperature and allows for the predictable and regioselective assembly of complex naphthalenes. nih.govnih.gov For instance, the reaction between o-(alkynyl)benzaldehyde derivatives and an alkyne, mediated by iodonium (B1229267) ions, leads to 1-iodonaphthalene (B165133) derivatives with diverse substitution patterns. nih.gov

Another significant strategy is the "alkenylation process," which has been developed for the synthesis of dimethylnaphthalenes (DMNs). This process starts with monocyclic aromatics. For example, the reaction of o-xylene (B151617) with butadiene can produce 5-(ortho-tolyl)pent-2-ene, which is then cyclized and dehydrogenated to yield 1,5-dimethylnaphthalene. chemscene.com This intermediate can subsequently be isomerized to other DMNs. chemscene.com A similar multi-step synthesis starting from m-xylene, propylene, and carbon monoxide has been patented for the production of 2,6-dimethylnaphthalene (B47086). chemrxiv.org

Furthermore, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes represents an efficient route to polysubstituted naphthalenes. google.com A key step in this transformation is a controllable aryl to vinylic 1,4-palladium migration process. google.com These methods highlight the versatility of building the naphthalene core from simpler, readily available starting materials to achieve specific substitution patterns.

Modification of Existing Naphthalene Scaffolds

Modifying a pre-existing naphthalene ring is a more direct approach, with modern C-H functionalization techniques being of paramount interest. orgsyn.org These methods avoid lengthy synthetic sequences by directly converting C-H bonds into new functional groups. The regioselectivity of these reactions can be controlled by directing groups, such as a carbonyl group, which can guide functionalization to specific positions like the peri (C8) or ortho (C2) positions. orgsyn.orgnih.gov For example, nickel-catalyzed reductive ring-opening reactions have been developed for the exclusive preparation of β-acyl naphthalenes. researchgate.net

Isomerization is another powerful tool for modifying naphthalene scaffolds. The ten possible isomers of dimethylnaphthalene often have very similar physical properties, making their separation difficult. Therefore, processes that can isomerize a mixture of DMNs to a desired isomer are highly valuable. For instance, 1,4-dimethylnaphthalene (B47064) can be isomerized to yield 2,3-dimethylnaphthalene (B165509), providing a direct route to the substitution pattern required for the target molecule. biosynth.com This isomerization is typically carried out at elevated temperatures, sometimes over a catalyst. biosynth.com

Regioselective Dimethylation and Dimethoxylation Strategies

Achieving the precise 2,3-dimethoxy-6,7-dimethyl substitution pattern requires highly regioselective methods for introducing the four functional groups onto the naphthalene core.

For dimethylation , the challenge lies in controlling the position of the introduced methyl groups. cymitquimica.com While the direct methylation of naphthalene often yields a complex mixture of isomers, targeted syntheses have been developed. For example, a regiospecific synthesis of 2,7-dimethylnaphthalene (B47183) has been reported starting from 2,7-dihydroxynaphthalene (B41206). The most relevant strategy for obtaining the 6,7-dimethyl pattern is through the isomerization of other dimethylnaphthalene isomers, which can be produced via de novo pathways. chemscene.combiosynth.com

For dimethoxylation , a common strategy involves the Williamson ether synthesis on a corresponding dihydroxynaphthalene precursor. For the target molecule, this would involve the synthesis of 6,7-dimethylnaphthalene-2,3-diol, followed by etherification with a methylating agent like methyl iodide or dimethyl sulfate (B86663). The synthesis of 2,7-dimethylnaphthalene from 2,7-dihydroxynaphthalene provides a procedural template for this type of transformation. Additionally, synthetic sequences involving the manipulation of methoxy (B1213986) groups on a naphthalene ring, such as demethylation and subsequent reactions, have been reported and are crucial for creating complex substitution patterns.

Catalytic Alkylation Reactions for Methyl Group Introduction

Catalytic alkylation, particularly methylation, is a cornerstone of industrial and laboratory synthesis of alkylated naphthalenes. The use of solid acid catalysts, especially zeolites, has revolutionized these processes by offering enhanced selectivity and reusability.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their internal cavities and channels are of molecular dimensions, which allows them to act as "shape-selective" catalysts. This means the size and shape of the reactant molecules, transition states, and product molecules relative to the zeolite pores determine the reaction's outcome.

In the context of naphthalene alkylation, the choice of zeolite can strongly influence the isomeric distribution of the products. For the methylation of naphthalene or methylnaphthalene, medium-pore zeolites like HZSM-5 and SAPO-11 have shown high selectivity for the formation of 2,6-dimethylnaphthalene, a commercially important isomer. The constrained environment within the zeolite pores favors the formation of the less bulky 2,6- and 2,7-isomers over more sterically demanding isomers. Large-pore zeolites such as H-Y and H-Beta are also effective, with their activity and selectivity often modified by adjusting their acidity or through ion exchange.

The principle of shape selectivity is based on steric hindrance within the zeolite's nanospace. The transition states leading to bulkier isomers are sterically disfavored or prevented from forming within the narrow channels of certain zeolites, thus enhancing the selectivity towards slimmer isomers like 2,6-DMN.

| Catalyst | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|

| HZSM-5, HZSM-11 | Methanol | Optimum catalysts for shape-selective methylation of 2-methylnaphthalene. | |

| H-mordenite (MOR) | Propan-2-ol | Selectively produces β,β- and 2,6-diisopropylnaphthalene (B42965) due to steric restrictions in the channels. | |

| SAPO-11 | Methanol | Exhibits higher stability and selectivity for 2,6-dimethylnaphthalene compared to SAPO-5 and mordenite. | |

| HY Zeolite | Long-chain olefins | Shows high activity and can be modified with La³⁺ to improve performance and stability. |

Mechanistic studies of shape selectivity reveal that the regioselectivity is governed by the fit between the transition states of the various possible isomers and the zeolite's pores. For zeolites like H-mordenite, the channels are large enough to allow the formation of the transition state for β-substitution (at the 2-position), but too small to accommodate the bulkier transition states for α-substitution (at the 1-position) or the formation of bulky di-alkylated products. This "transition-state selectivity" is a key factor in directing the reaction towards the desired, less bulky isomers. The reaction is therefore under kinetic control, where the product distribution is determined by the relative activation energies of the competing pathways. In some zeolite systems, like MCM-22, it has been proposed that the alkylation reaction occurs primarily on the external surface of the catalyst, specifically in hemispherical pockets or "half-cavities".

Methoxy Group Installation Methodologies

The introduction of methoxy groups onto an aromatic core is a fundamental transformation in organic synthesis. For a target molecule like 2,3-Dimethoxy-6,7-dimethylnaphthalene, the most direct approach involves the methylation of a corresponding dihydroxynaphthalene precursor.

Etherification Reactions on Hydroxynaphthalene Precursors

The Williamson ether synthesis is a cornerstone method for the formation of ethers, including the methylation of hydroxyl groups on a naphthalene scaffold. This reaction proceeds via an SN2 mechanism, where a deprotonated hydroxyl group (a naphthoxide) acts as a nucleophile, attacking an electrophilic methyl source.

A plausible synthetic route to this compound would involve the double methylation of a 6,7-dimethyl-2,3-dihydroxynaphthalene precursor. The hydroxyl groups of this precursor would first be deprotonated using a suitable base to form the more nucleophilic bis-naphthoxide. Subsequent reaction with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, would then furnish the desired dimethoxy product. enovatia.comnih.gov

Research on the O-dimethylation of other dihydroxynaphthalenes, such as 1,6-dihydroxynaphthalene (B165171) (1,6-DHN), has demonstrated the high efficiency of this method. In one study, the O-dimethylation of 1,6-DHN with dimethyl sulfate in the presence of sodium hydroxide (B78521) yielded 1,6-dimethoxynaphthalene (B30794) (1,6-DMN) in over 99% yield and with greater than 98% purity, obviating the need for extensive purification. uwindsor.ca The success of this transformation highlights the general applicability of the Williamson ether synthesis for preparing dimethoxynaphthalenes. Key factors influencing the yield and purity of the product include the choice of solvent, the method of base addition, and the stoichiometry of the methylating agent. uwindsor.ca

Table 1: Reagents and Conditions for Etherification of Hydroxynaphthalene Precursors

| Reagent Type | Examples | Typical Reaction Conditions | Reference |

| Hydroxynaphthalene Precursor | 1,6-Dihydroxynaphthalene, 2,3-Dihydroxynaphthalene, 6,7-Dimethyl-2,3-dihydroxynaphthalene | In a suitable solvent | uwindsor.carsc.org |

| Base | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | Aqueous solution or solid, added portion-wise | uwindsor.ca |

| Methylating Agent | Dimethyl sulfate (DMS), Methyl iodide (CH₃I) | Typically 2.2-2.5 equivalents | enovatia.comuwindsor.ca |

| Solvent | Acetone, Dichloromethane, Toluene | Anhydrous, under inert atmosphere | uwindsor.ca |

| Additives | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide), Reductants (e.g., Na₂S₂O₄) to prevent oxidation | Used to improve reaction rate and yield | uwindsor.ca |

Directed Ortho-Metalation (DoM) Strategies for Alkoxy-Substituted Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a new substituent. uwindsor.cawikipedia.org

Methoxy groups are known to be effective, albeit moderate, directing groups in DoM reactions. organic-chemistry.org In the context of synthesizing this compound, a hypothetical DoM strategy could involve starting with 2,3-dimethoxynaphthalene (B160810). The two methoxy groups could potentially direct the lithiation to the C1 and C4 positions, or to the C6 and C7 positions. However, the regioselectivity of DoM on multiply substituted naphthalenes can be complex and influenced by steric and electronic factors.

A more plausible DoM approach would be to utilize a stronger directing group to control the initial functionalization. For instance, a carbamate (B1207046) group, such as N,N-diethyl-O-naphthyl-2-carbamate, has been shown to be a powerful DMG for the regioselective synthesis of 2,3-disubstituted naphthalenes. nih.gov A strategy could be envisioned where a 2,3-disubstituted naphthalene is first constructed using DoM, followed by the introduction of the 6,7-dimethyl groups through subsequent transformations.

Table 2: Components of Directed Ortho-Metalation (DoM) Reactions

| Component | Examples | Function | Reference |

| Directing Metalation Group (DMG) | -OMe, -CONR₂, -OCONR₂, -SO₂NR₂ | Coordinates with the organolithium reagent, directs deprotonation to the ortho position. | wikipedia.orgorganic-chemistry.org |

| Organolithium Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Strong base for deprotonation of the aromatic ring. | baranlab.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Aprotic polar solvents that solvate the organolithium species. | uwindsor.ca |

| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity. | baranlab.orgnih.gov |

| Electrophile | Methyl iodide (CH₃I), Dimethyl disulfide (MeSSMe) | Reacts with the aryllithium intermediate to form a new C-C or C-S bond. | wikipedia.org |

Stereochemical Control in Synthesis

The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and it is not axially chiral. Therefore, the synthesis of this specific compound does not require considerations of stereochemical control. The synthetic methodologies employed can focus solely on achieving the desired regiochemical placement of the substituents on the naphthalene core.

Emerging Synthetic Techniques for Polyfunctionalized Aromatics

Beyond classical methods, several emerging synthetic techniques offer innovative approaches to the construction of polyfunctionalized aromatic compounds like this compound. These modern methods often provide greater efficiency, milder reaction conditions, and novel pathways to complex molecular architectures.

One such strategy is C-H bond functionalization . This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new functional groups. For naphthalene derivatives, transition metal-catalyzed C-H activation, using the directing ability of an existing functional group, can enable the regioselective introduction of substituents.

Metal-mediated cyclization reactions represent another powerful tool. For instance, nickel-mediated cyclizations of benzyne (B1209423) complexes with alkynes have been used to synthesize highly substituted naphthalenes. organic-chemistry.org Similarly, copper- and zirconium-mediated couplings of zirconacyclopentadienes with halobenzenes provide access to a range of polyfunctional naphthalenes. organic-chemistry.org

A particularly novel approach is skeletal editing , which involves the transmutation of atoms within an aromatic ring. For example, a recently developed method allows for the conversion of isoquinolines into substituted naphthalenes through a nitrogen-to-carbon atom swap. nih.govnih.gov This strategy could potentially be adapted to generate specifically substituted naphthalenes from readily available nitrogen-containing heterocycles.

The Diels-Alder reaction remains a fundamental and versatile method for constructing six-membered rings, and its application in the synthesis of naphthalenes continues to evolve. rsc.orgnih.gov Modern variations, such as the dehydro-Diels-Alder (DDA) reaction, utilize highly unsaturated precursors to directly form aromatic products. nih.gov A thermal dehydrogenative Diels-Alder reaction of styrenes with alkynes has also been shown to produce functionalized naphthalenes.

Table 3: Emerging Synthetic Techniques for Polyfunctionalized Naphthalenes

| Technique | Description | Key Features | Reference |

| C-H Bond Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds, often using a transition metal catalyst and a directing group. | Atom-economical, avoids pre-functionalization steps. | |

| Metal-Mediated Cyclization | Use of transition metals (e.g., Ni, Cu, Zr) to catalyze the formation of the naphthalene ring system from acyclic or simpler cyclic precursors. | Provides access to highly substituted naphthalenes with good regiocontrol. | organic-chemistry.org |

| Skeletal Editing | Modification of the aromatic core by atom insertion or transmutation, such as the conversion of an isoquinoline (B145761) to a naphthalene. | Offers novel synthetic disconnections and access to unique substitution patterns. | nih.govnih.gov |

| Dehydro-Diels-Alder (DDA) Reaction | A [4+2] cycloaddition using diynes or enynes as reactants to directly form an aromatic ring. | Directly yields aromatic products, avoiding a separate aromatization step. | nih.gov |

Spectroscopic Characterization and Elucidation of 2,3 Dimethoxy 6,7 Dimethylnaphthalene Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,3-Dimethoxy-6,7-dimethylnaphthalene, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) would be influenced by the electron-donating effects of the methoxy and methyl groups. The aromatic protons would likely appear as singlets or narrow doublets depending on the coupling constants. The methoxy groups would present as sharp singlets, and the methyl groups attached to the naphthalene (B1677914) ring would also appear as singlets. The integration of these signals would correspond to the number of protons in each environment. Coupling constants (J) between adjacent protons would provide critical information about the connectivity of the aromatic system.

Carbon-13 (¹³C) NMR Structural Assignment

The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. One would expect to see distinct signals for the quaternary carbons of the naphthalene ring (including those bonded to the methoxy and methyl groups), the protonated aromatic carbons, the methoxy carbons, and the methyl carbons. The chemical shifts of the carbons would be indicative of their electronic environment. For instance, the carbons bearing the methoxy groups (C-2 and C-3) would be shifted significantly downfield due to the deshielding effect of the oxygen atoms.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton correlations, helping to establish the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each protonated carbon.

Variable-Temperature NMR Studies for Conformational Dynamics (drawing from analogues)

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation of substituent groups. sigmaaldrich.com For this compound, VT-NMR could be used to study the rotational barriers of the methoxy groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, if they exist in significant populations. However, for many dimethoxynaphthalene analogs, these rotational barriers are relatively low, and distinct conformers are often not observed even at low temperatures.

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: The ether linkages of the methoxy groups would produce strong, characteristic C-O stretching bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

CH₃ bending vibrations: Bending modes for the methyl groups would be expected around 1450 cm⁻¹ and 1380 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the naphthalene ring would give rise to specific out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the arrangement of the aromatic protons.

A combined experimental and theoretical study on the related molecule 2,3-dimethylnaphthalene (B165509) has shown that computational methods can be used to calculate and assign vibrational frequencies with good accuracy. nist.gov A similar approach for this compound would be invaluable in the absence of experimental data.

Mass Spectrometry for Molecular Structure Confirmation

Electron Ionization (EI) mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum shows the molecular ion (M⁺˙) and a series of fragment ions, which provide a structural fingerprint.

For this compound (C₁₄H₁₆O₂, Molecular Weight: 216.27 g/mol ), the EI mass spectrum would be expected to show a prominent molecular ion peak at m/z 216. The stable aromatic naphthalene core ensures that the molecular ion is relatively abundant. libretexts.orgwhitman.edu The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for methoxy- and methyl-substituted aromatic compounds include:

Loss of a Methyl Radical (M-15) : A very common fragmentation pathway for methylated and methoxylated aromatic compounds is the cleavage of a C-C or C-O bond to lose a methyl radical (•CH₃). youtube.com This would result in a significant peak at m/z 201. This fragment is stabilized by the formation of a tropylium-like ion or an oxonium ion.

Loss of a Methoxy Radical (M-31) : Cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical (•OCH₃), producing an ion at m/z 185. nih.gov

Loss of Formaldehyde (B43269) (M-30) : A characteristic rearrangement of methoxy-substituted aromatic compounds involves the elimination of a neutral formaldehyde molecule (CH₂O) from the molecular ion, leading to a fragment at m/z 186.

Consecutive Losses : The primary fragment ions can undergo further fragmentation. For example, the [M-15]⁺ ion (m/z 201) can subsequently lose a carbon monoxide (CO) molecule, a common fragmentation for phenolic-type ions, resulting in a peak at m/z 173.

The expected major fragments for this compound in EI-MS are summarized in the table below. The analysis is based on the known fragmentation of 2,3-dimethoxynaphthalene (B160810) and general principles of mass spectrometry. libretexts.orgnist.gov

| m/z | Proposed Fragment | Description |

|---|---|---|

| 216 | [C₁₄H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 201 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy or methyl group. |

| 185 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 173 | [M - CH₃ - CO]⁺ | Loss of CO from the [M-CH₃]⁺ fragment. |

| 171 | [M - CH₃ - CH₂O]⁺ | Loss of formaldehyde from the [M-CH₃]⁺ fragment. |

While EI-MS is effective for small molecules, "soft" ionization techniques are preferred for analyzing larger or more fragile molecules with minimal fragmentation. wikipedia.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is a prominent soft ionization method. wikipedia.orgrknochenmuss.ch In MALDI, the analyte is co-crystallized with a large excess of a matrix compound, which is a small organic molecule that strongly absorbs laser energy at a specific wavelength. nih.gov

Interestingly, a related isomer, 2,7-dimethoxynaphthalene (B1218487), is itself employed as a MALDI matrix. sigmaaldrich.com Its properties help illustrate the ionization mechanism that would be relevant for analyzing compounds like this compound.

The MALDI ionization process is generally understood to occur in two main steps:

Primary Ionization : A pulsed laser irradiates the sample spot. The matrix absorbs the bulk of this laser energy. nih.gov This rapid energy deposition causes the matrix and embedded analyte molecules to be desorbed into the gas phase in a dense plume. wikipedia.org The intense laser energy also causes the ionization of matrix molecules (Ma), primarily through processes like photoionization or proton transfer between excited matrix molecules, forming primary ions such as [Ma+H]⁺ and [Ma-H]⁻. nih.gov

Secondary Ionization (Analyte Ionization) : In the dense gas-phase plume, frequent collisions occur. The ionized matrix molecules act as proton donors or acceptors. researchgate.net An analyte molecule (A), such as this compound, is then ionized through gas-phase proton transfer reactions with the primary matrix ions. nih.govresearchgate.net This typically forms quasimolecular ions like [A+H]⁺ (protonation) or [A+Na]⁺ (sodiation), with very little fragmentation. wikipedia.org

Because 2,7-dimethoxynaphthalene and this compound are structurally similar, they possess similar chromophores (the naphthalene ring system) that absorb UV light. This property is essential for a MALDI matrix. nih.gov When using an appropriate matrix, one would expect this compound to be detected primarily as its protonated molecular ion [M+H]⁺ at m/z 217.2, allowing for precise molecular weight determination without the complex fragmentation seen in EI-MS.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The part of the molecule responsible for light absorption is called the chromophore. For this compound, the chromophore is the entire π-electron system of the substituted naphthalene ring. researchgate.net

The UV spectrum of naphthalene itself is well-characterized and displays several absorption bands corresponding to π→π* electronic transitions. aanda.org The two lowest energy transitions in naphthalene are typically assigned as:

¹Lₐ band : A moderately intense band.

¹Lₑ band : A weaker, highly structured band at longer wavelengths (lower energy).

¹Bₑ band : A very strong absorption band at shorter wavelengths (higher energy). aanda.org

The introduction of substituents onto the naphthalene core significantly modifies the UV-Vis spectrum. Both methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating substituents. They act as auxochromes, which modify the absorption characteristics of the chromophore. Their primary effects are:

Bathochromic Shift (Red Shift) : Electron-donating groups increase the electron density of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This causes the absorption bands to shift to longer wavelengths (a red shift) compared to unsubstituted naphthalene. rsc.org

Hyperchromic Effect : These substituents often lead to an increase in the molar absorptivity (intensity) of the absorption bands.

Therefore, the UV-Vis spectrum of this compound is expected to show the characteristic naphthalene absorption bands, but they will be red-shifted and potentially more intense due to the combined electronic effects of the four electron-donating substituents. Studies on various substituted naphthalenes confirm that increasing substitution leads to a progressive red shift of the electronic transitions. aanda.orgrsc.org

The table below summarizes the typical electronic transitions for the naphthalene chromophore.

| Transition (Platt's Notation) | Transition (MO Theory) | Typical Wavelength Range (Naphthalene) | Expected Effect of Substituents |

|---|---|---|---|

| ¹Bₑ | S₀ → S₃ | ~220 nm | Strong intensity, bathochromic shift. |

| ¹Lₐ | S₀ → S₂ | ~275 nm | Moderate intensity, bathochromic shift. |

| ¹Lₑ | S₀ → S₁ | ~312 nm | Weak intensity, fine structure often lost, bathochromic shift. |

Photophysical Parameters: Quantum Yield and Lifetime Studies

Naphthalene itself has a fluorescence quantum yield of 0.23. mdpi.com The introduction of electron-donating groups, such as methoxy and alkyl groups, generally leads to an increase in the quantum yield. For instance, silyl-substituted naphthalenes exhibit significantly higher quantum yields, with values reaching up to 0.85 for 1,4-bis(trimethylsilylethynyl)naphthalene. mdpi.com Similarly, naphthalene derivatives used in fluorescent probes are known for their high quantum yields and photostability, attributed to the rigid planar structure and large π-electron conjugation. nih.gov

A study on 1,4-dimethoxynaphthalene (B104105) linked to an electron acceptor via a rigid hydrocarbon bridge provides insights into the fluorescence lifetime. researchgate.net The lifetime of the dimethoxynaphthalene fluorescence was measured in various solvents, indicating that the local environment significantly impacts the decay kinetics. researchgate.net For many standard fluorescent dyes, lifetimes can range from picoseconds to tens of nanoseconds, depending on the specific molecule and solvent. nih.govnih.gov It is expected that this compound would exhibit a relatively high quantum yield and a fluorescence lifetime in the nanosecond range, characteristic of fluorescent naphthalene derivatives.

Table 1: Illustrative Photophysical Data for Analogous Naphthalene Derivatives

| Compound Name | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent |

| Naphthalene | 0.23 mdpi.com | - | Cyclohexane |

| 1,4-bis(trimethylsilyl)naphthalene | 0.30 mdpi.com | 2 ns mdpi.com | Cyclohexane |

| 1,4-bis(trimethylsilylethynyl)naphthalene | 0.85 mdpi.com | 2 ns mdpi.com | Cyclohexane |

| 1,4-Dimethoxynaphthalene (in a bichromophoric system) | - | Varies with solvent and linker researchgate.net | Various |

| 2,3-Dimethylnaphthalene | 0.26 (at 10⁻⁴ M) nih.gov | - | Hexane (B92381) |

This table presents data for analogous compounds to provide context for the expected properties of this compound.

Solvent and Concentration Effects on Spectral Properties

The absorption and emission spectra of aromatic compounds are often influenced by the solvent and the concentration of the solution. These effects, known as solvatochromism and concentration quenching, provide valuable information about the electronic structure of the molecule and intermolecular interactions.

Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly alter the position of absorption and fluorescence bands. youtube.comslideshare.net This phenomenon, solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. nih.gov For polar molecules, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net While the UV/Vis absorption band of some naphthalene derivatives shows little solvent-dependent behavior, the fluorescence emission often exhibits strong positive solvatochromism. researchgate.net The methoxy groups in this compound are expected to impart some degree of polarity to the molecule, suggesting that its fluorescence spectrum would be sensitive to the solvent environment. Studies on other solvatochromic dyes show that the choice of solvent, from nonpolar (like hexane) to polar (like ethanol (B145695) or DMF), can cause significant shifts in the emission maxima. chalcogen.robiointerfaceresearch.com

Concentration Effects:

At higher concentrations, intermolecular interactions can lead to changes in the spectral properties. A common effect is a decrease in fluorescence quantum yield with increasing concentration, a phenomenon known as concentration quenching or self-quenching. nih.gov This can occur through various mechanisms, including the formation of non-fluorescent aggregates or excimers (excited-state dimers).

A study on 2,3-dimethylnaphthalene in hexane demonstrated that the quantum yield decreased as the molar concentration increased from 10⁻⁴ M to 5x10⁻² M. nih.gov This was attributed to the self-absorption effect. nih.gov It is plausible that this compound would exhibit similar behavior, where at higher concentrations, intermolecular processes would compete with the radiative decay, leading to a reduction in fluorescence intensity.

Table 2: Expected Solvent and Concentration Effects on the Spectral Properties of this compound

| Effect | Spectral Change | Underlying Principle |

| Solvent Polarity | Bathochromic (red) shift in fluorescence with increasing solvent polarity. researchgate.net | Differential stabilization of the ground and excited states by the solvent. nih.gov |

| Concentration | Decrease in fluorescence quantum yield with increasing concentration. nih.gov | Increased probability of self-quenching and excimer formation. nih.gov |

This table outlines the generally expected trends for aromatic compounds like this compound based on established principles and data from analogous compounds.

X-ray Crystallography and Solid-State Structural Analysis (drawing from analogues)

While a specific crystal structure for this compound has not been reported, a comprehensive understanding of its likely solid-state structure can be derived from the crystallographic analysis of closely related naphthalene derivatives.

Molecular Conformation and Packing Arrangements

The planarity of the naphthalene ring system is a defining feature. In the case of 1,5-dimethoxynaphthalene, the naphthalene ring system is essentially planar, with the methoxy groups not causing significant distortion. researchgate.net However, steric interactions between substituents can lead to deviations from planarity. For instance, in overcrowded halogenated naphthalenes, significant out-of-plane twisting is observed. rsc.org For this compound, the substituents are not in sterically hindered peri-positions, so a largely planar conformation of the naphthalene core is expected. The methoxy and methyl groups would lie close to the plane of the aromatic ring.

The packing of molecules in the crystal lattice is governed by intermolecular forces. A common packing motif for naphthalene derivatives is the herringbone arrangement, as observed in 1,5-dimethoxynaphthalene. researchgate.net In this arrangement, molecules are organized in layers, optimizing intermolecular interactions. researchgate.net

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state structure of organic molecules is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. In the crystal structure of 1,5-dimethoxynaphthalene, weak C-H···O interactions link neighboring molecules into chains. researchgate.net Similarly, in 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene, both classical O-H···O and non-classical C-H···O hydrogen bonds are crucial for stabilizing the molecular packing. researchgate.net

Computational Chemistry and Theoretical Characterization of 2,3 Dimethoxy 6,7 Dimethylnaphthalene

Analysis of Molecular Orbitals and Electronic Properties

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. The ESP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 2,3-Dimethoxy-6,7-dimethylnaphthalene, an ESP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the methoxy (B1213986) groups, indicating their nucleophilic character and hydrogen bond accepting capabilities. The aromatic rings would exhibit a more complex potential surface, with regions of negative potential above and below the plane of the rings, characteristic of π-systems. The methyl groups would likely show a near-neutral potential.

While specific ESP maps for this compound are not available in the reviewed literature, studies on other dimethoxybenzene and naphthalene (B1677914) derivatives routinely employ Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, to generate these maps. nih.govresearchgate.net Such analyses on related compounds have been used to understand intermolecular interactions and reactive sites. nih.govresearchgate.net

Table 1: Hypothetical Electrostatic Potential Data for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Methoxy Oxygen Atoms | Negative | Nucleophilic / H-bond Acceptor |

| Aromatic Rings (π-system) | Negative (above/below plane) | Site for electrophilic attack |

| Methyl Groups | Near-neutral | Low reactivity |

| Aromatic Protons | Positive | Weakly electrophilic |

Note: This table is illustrative and based on general principles of organic molecule ESP maps, as specific data for this compound is not available.

Reaction Mechanism Modeling and Energetics

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers.

To understand a chemical reaction involving this compound, such as electrophilic substitution or oxidation, computational chemists would first locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface. Following the localization of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the located TS indeed connects the intended species.

No specific transition state or IRC analyses for reactions of this compound were found in the literature. However, studies on similar aromatic compounds, like the cycloaddition reactions of chalcone (B49325) derivatives, utilize DFT methods (e.g., B3LYP, M06-2X) to locate transition states and perform IRC calculations to verify the reaction pathways. mdpi.com

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are optimized, their thermodynamic and kinetic parameters can be calculated. These calculations, which typically include frequency analysis, provide key data such as activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡). These parameters are crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism.

While there is no specific thermodynamic or kinetic data from reaction modeling of this compound, research on other naphthalene derivatives demonstrates the use of computational methods to derive these parameters. researchgate.net

Table 2: Representative Calculated Parameters for a Hypothetical Reaction Step

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | DFT (e.g., B3LYP, M06-2X) |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactant to transition state. | DFT + Frequency Analysis |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactant to transition state. | DFT + Frequency Analysis |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy; determines reaction spontaneity. | ΔG‡ = ΔH‡ - TΔS‡ |

Note: This table describes the types of parameters obtained from reaction modeling. No actual values for this compound are available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules.

An MD simulation of this compound would reveal the rotational dynamics of the methoxy and methyl groups. The methoxy groups, in particular, can adopt different orientations relative to the naphthalene ring, and MD simulations would quantify the relative populations and interconversion rates of these conformers.

Furthermore, by simulating the compound in a solvent box (e.g., water or an organic solvent), the effect of solvation on the conformational preferences can be assessed. This includes analyzing the structure of the solvent around the solute and calculating the solvation free energy. While no MD studies specifically targeting this compound were identified, MD simulations have been used to investigate the diffusion coefficients of other dimethylnaphthalene isomers in supercritical carbon dioxide. nii.ac.jp These studies compare different molecular models, such as united-atom and all-atom representations, to best reproduce experimental data. nii.ac.jp

Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 6,7 Dimethylnaphthalene Derivatives

Oxidative Transformations and Degradation Pathways

The oxidative behavior of 2,3-Dimethoxy-6,7-dimethylnaphthalene is critical for understanding its environmental fate and its potential for controlled chemical transformations. The following subsections draw upon mechanistic studies of similar naphthalene (B1677914) compounds to predict its degradation pathways.

Ozonolysis Mechanisms and Intermediate Species Characterization (drawing from 2,3-dimethylnaphthalene)

Ozonolysis is a powerful method for cleaving unsaturated bonds, and in the case of aromatic systems like naphthalene, it provides insight into the relative reactivity of the rings. The reaction proceeds via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps. msu.eduwikipedia.org

Initially, ozone, a 1,3-dipole, adds across one of the double bonds of the naphthalene core to form a highly unstable primary ozonide, known as a molozonide. msu.edulibretexts.org This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orglibretexts.org

Studies on 2,3-dimethylnaphthalene (B165509) reveal that the reaction with ozone is complex, leading to the formation of two isomeric diozonides. capes.gov.brresearchgate.net The major product results from the addition of ozone to the methylated ring, while the minor product involves ozone addition to the non-methylated ring. capes.gov.brresearchgate.net This suggests that the electron-donating methyl groups activate the substituted ring towards electrophilic attack by ozone.

For this compound, both rings are heavily substituted with electron-donating groups (two methoxy (B1213986) and two methyl). This high electron density would likely lead to rapid reaction with ozone. Based on the findings for 2,3-dimethylnaphthalene, ozonolysis would be expected to produce a mixture of decomposition products resulting from the cleavage of either ring. The expected decomposition products after reductive workup would be a combination of substituted glyoxals.

Kinetic investigations into the ozonolysis of 2,3-dimethylnaphthalene show that two molecules of ozone are consumed rapidly, indicating the formation of a diozonide, which then reacts much more slowly with additional ozone. capes.gov.brresearchgate.net The decomposition of the ozonides yields various aliphatic and aromatic products. capes.gov.brresearchgate.net In the case of 2,3-dimethylnaphthalene, the identified decomposition products included glyoxal, methylglyoxal, and dimethylglyoxal, confirming that cleavage occurs in both rings. researchgate.net

Table 1: Expected Ozonolysis Products of 2,3-Dimethylnaphthalene An interactive data table. Click on column headers to sort.

| Precursor Compound | Ring Cleaved | Expected Products | Reference |

|---|---|---|---|

| 2,3-Dimethylnaphthalene | Non-methylated Ring | Glyoxal, Dimethylglyoxal | researchgate.net |

Atmospheric Oxidation Pathways (drawing from 2,7-dimethylnaphthalene)

The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene derivatives is primarily initiated by hydroxyl (OH) radicals. acs.orgnih.gov Theoretical studies on 2,7-dimethylnaphthalene (B47183) (2,7-DMN) provide a detailed model for the atmospheric degradation of this compound.

The oxidation of 2,7-DMN is mainly initiated by the addition of an OH radical to the aromatic ring, with a preference for the C1 position, to form a radical adduct (R1). acs.orgnih.govacs.org This initial adduct then reacts with atmospheric oxygen (O₂) via two main pathways:

Direct H abstraction: This leads to the formation of a hydroxylated product, such as 2,7-DMN-1-ol. nih.govacs.org

O₂ addition: Oxygen adds to the C2 position to form a peroxy radical (R1-2OO). nih.govacs.org

The subsequent reactions of the peroxy radical are complex and differ significantly from those of monocyclic aromatics like benzene (B151609). acs.orgnih.gov The key pathways for the peroxy radical include:

Ring Closure: Formation of a tricyclic intermediate. Unlike in benzene oxidation, this step is endothermic and reversible for 2,7-DMN. nih.govacs.org

Intramolecular H-shift: An H-atom shifts from the hydroxyl group to the peroxy group, leading to the formation of dicarbonyl products. This pathway becomes significant due to the reversibility of the ring closure. acs.orgnih.govacs.org

Bimolecular Reactions: Reactions with atmospheric species like nitrogen oxides (NO, NO₂) or the hydroperoxy radical (HO₂). acs.orgnih.govresearchgate.net

The oxy radical formed during the cascade does not primarily lead to C1-C2 bond cleavage as previously thought; instead, it tends to form an epoxide radical. acs.orgnih.govacs.org Further reactions can lead to the formation of diepoxide radicals. nih.govacs.org For this compound, the presence of four electron-donating groups would enhance the rate of the initial OH radical addition, likely making it highly reactive in the atmosphere. The specific positions of the substituents would influence the stability of the various radical intermediates and the branching ratios of the subsequent reaction pathways.

Electrophilic and Nucleophilic Aromatic Substitutions

The introduction of new functional groups onto the this compound core is governed by the powerful directing effects of its existing substituents.

Regioselectivity and Directing Effects of Methyl and Methoxy Groups

In electrophilic aromatic substitution (SEAr), the reactivity and regioselectivity are controlled by the substituents on the aromatic ring. ulethbridge.ca Both methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directors. libretexts.orgyoutube.com

Methoxy Group: This is a strongly activating group. The oxygen atom, being adjacent to the aromatic ring, can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution. libretexts.orgyoutube.com This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group.

Methyl Group: This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate for ortho and para attack. libretexts.org

In this compound, all four substituents are activating and direct incoming electrophiles to the remaining open positions (C1, C4, C5, and C8). The directing effects are synergistic. The C4 position is ortho to the C3-methoxy group and meta to the C2-methoxy group. The C1 position is ortho to the C2-methoxy group and meta to the C3-methoxy group. Similarly, the C5 and C8 positions are influenced by the methyl groups. The combined electronic effects strongly activate all available alpha positions (1, 4, 5, 8). However, steric hindrance from the adjacent substituents will play a significant role in determining the final product distribution. researchgate.net Traditional electrophilic aromatic substitutions often result in mixtures of products, and achieving high regioselectivity can be challenging. researchgate.netresearchgate.netnih.gov

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a key transformation for naphthalene derivatives, reducing the aromatic system to either tetralin (one ring hydrogenated) or decalin (both rings hydrogenated) derivatives. nih.gov The choice of catalyst, temperature, and pressure determines the extent of hydrogenation.

Studies on naphthalene and various alkylnaphthalenes, including 2,3-dimethylnaphthalene, provide a framework for predicting the behavior of this compound. researchgate.netresearchgate.net

Catalysts: A variety of catalysts are effective, including supported transition metals like NiMo, NiCu, NiZn, Ru, and Pd. researchgate.netresearchgate.netmdpi.com For instance, NiMo/Al₂O₃-TiO₂ and Ni/Al₂O₃ catalysts have been studied for naphthalene hydrogenation. mdpi.comhacettepe.edu.tr

Selectivity: The first hydrogenation step typically yields the tetralin derivative, which is an important intermediate. hacettepe.edu.tr Complete hydrogenation to the decalin derivative requires more forcing conditions. hacettepe.edu.tr For substituted naphthalenes, steric hindrance from alkyl groups can lower the selectivity towards decalin formation. researchgate.net In the case of 2,3-dimethylnaphthalene, low decalin selectivity was observed, highlighting the impact of steric effects. researchgate.net

For this compound, hydrogenation would likely occur preferentially on one of the two rings. The high degree of substitution may present significant steric hindrance, potentially making the reaction slower or requiring more active catalysts compared to unsubstituted naphthalene. The electronic effects of the methoxy and methyl groups could also influence the adsorption of the molecule onto the catalyst surface, thereby affecting the reaction's regioselectivity and rate. hacettepe.edu.tr

Table 2: Common Catalysts for Naphthalene Hydrogenation An interactive data table. Click on column headers to sort.

| Catalyst System | Support | Typical Product(s) | Reference |

|---|---|---|---|

| NiCu | γ-Al₂O₃ | Tetralin | mdpi.com |

| NiZn | γ-Al₂O₃ | Tetralin | mdpi.com |

| NiMo | Al₂O₃-TiO₂ | Tetralin, Decalin | hacettepe.edu.tr |

| Ruthenium (Ru) | Thiosalts | Decalin | researchgate.net |

| Molybdenum (MoS₂) | Activated Carbon | Tetralin | nih.gov |

Formation of Advanced Derivatives for Material Science

Naphthalene and its derivatives are valuable building blocks for the synthesis of functional organic materials due to their rigid, planar structure and rich electronic properties. rsc.orglifechemicals.com The "building-blocks approach," where different molecular units are combined, is a common strategy to develop new materials with tailored properties. rsc.org

Derivatives of this compound could be employed in several areas of material science:

Organic Electronics: Naphthalene derivatives have been used to create organic semiconductors for applications in organic field-effect transistors (OFETs). rsc.org By introducing appropriate functional groups through reactions like Suzuki or Sonogashira coupling, the electronic properties of the naphthalene core can be tuned for either p-type or n-type semiconducting behavior. rsc.org

Supramolecular Chemistry: The naphthalene diimide (NDI) scaffold, a core component in many functional materials, can be modified at its core with substituents to control self-assembly processes. researchgate.net The electron-rich nature of this compound makes it a potential precursor for electron-donor components in charge-transfer complexes or for the synthesis of novel dyes and pigments. bohrium.com

Natural Products and Pharmaceuticals: The naphthalene skeleton is present in numerous natural products and commercial drugs. lifechemicals.comrsc.org Synthetic methods that allow for the controlled functionalization of naphthalene precursors are crucial for accessing these complex molecules. nih.gov

The synthesis of these advanced derivatives often relies on the regioselective functionalization of the naphthalene core, which can be challenging. researchgate.netnih.gov However, modern synthetic techniques, including transition-metal-catalyzed C-H activation, are providing new pathways to create complex substituted naphthalenes that were previously difficult to access. rsc.org

Synthesis of Bis(bromomethyl)naphthalene Analogues (drawing from 2,7-dimethylnaphthalene)

The conversion of dimethylnaphthalenes to their corresponding bis(bromomethyl)naphthalene analogues is a fundamental transformation that installs reactive handles onto the aromatic scaffold. These brominated derivatives serve as crucial building blocks in supramolecular chemistry and for the synthesis of more complex aromatic systems. orgsyn.org The most common method for this transformation is the free-radical halogenation of the benzylic methyl groups.

A widely employed technique is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azo-bis-isobutyronitrile (AIBN). mpg.de This method allows for the selective bromination of the methyl groups while leaving the aromatic ring intact. For instance, 2,7-dimethylnaphthalene can be conveniently converted to 2,7-bis(bromomethyl)naphthalene (B1600061). mdpi.comresearchgate.net This specific isomer has been identified as an important convergent spacer and building block in the field of supramolecular chemistry. orgsyn.org The synthesis is regiospecific to the 2 and 7 positions, avoiding the need for isomer separation, and can be achieved through photolytic procedures or the Wohl-Ziegler reaction, with both methods providing comparable yields. orgsyn.org

Similarly, 2,3-dimethylnaphthalene undergoes dibromination using a modified Wohl-Ziegler reaction with NBS and AIBN to yield 2,3-bis(bromomethyl)naphthalene (B3052160). mpg.de The resulting bis(bromomethyl)naphthalenes are versatile intermediates. For example, 2,7-bis(bromomethyl)naphthalene can be converted to 2,7-bis(fluoromethyl)naphthalene through a halogen exchange reaction using cesium fluoride (B91410) in refluxing acetonitrile. mdpi.comresearchgate.net

| Starting Material | Product | Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2,7-Dimethylnaphthalene | 2,7-Bis(bromomethyl)naphthalene | N-Bromosuccinimide (NBS) | Benzylic Bromination (Wohl-Ziegler) | orgsyn.org, mdpi.com, researchgate.net |

| 2,3-Dimethylnaphthalene | 2,3-Bis(bromomethyl)naphthalene | N-Bromosuccinimide (NBS), AIBN | Modified Wohl-Ziegler Bromination | mpg.de |

| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | N-Bromosuccinimide (NBS), AIBN | Benzylic Bromination |

The spectral data for 2,7-bis(bromomethyl)naphthalene confirms its structure. mdpi.comresearchgate.net The ¹H NMR spectrum shows aromatic protons in the range of δ 7.51-7.83 ppm and a characteristic singlet for the four methylene (B1212753) protons (Ar-CH₂-Br) at approximately δ 4.65 ppm. mdpi.comresearchgate.net The ¹³C NMR spectrum displays aromatic carbon signals and a peak around δ 33.9 ppm corresponding to the bromomethyl carbons. mdpi.comresearchgate.net

Precursors for Polycyclic Aromatic Hydrocarbons with Extended Conjugation (e.g., corannulene (B50411), from dimethylnaphthalenes)

Dimethylnaphthalenes and their derivatives are valuable precursors for synthesizing polycyclic aromatic hydrocarbons (PAHs), including curved aromatic structures known as "buckybowls" like corannulene (C₂₀H₁₀). msstate.edushawnee.edu Corannulene, the smallest fragment of a fullerene that retains its curved shape, has garnered significant attention for its unique electronic and structural properties. msstate.eduyoutube.com

The synthesis of substituted corannulenes can utilize dimethylnaphthalene building blocks. For example, research has explored the synthesis of dimethylcorannulene starting from 2,7-dimethylnaphthalene. msstate.edu The general challenge in many corannulene syntheses is overcoming the strain energy required to form the bowl-shaped product from planar starting materials, such as fluoranthene (B47539) derivatives. msstate.edu

Beyond buckybowls, dimethylnaphthalene derivatives are instrumental in constructing other extended conjugated systems. On-surface synthesis, an approach conducted under ultra-high vacuum conditions, can utilize these precursors to build polymers. For example, 2,3-bis(bromomethyl)naphthalene serves as a precursor for the synthesis of poly(o-naphthylene vinylidene) on a Au(111) surface. mpg.de This process involves a dehalogenative C-C coupling reaction. mpg.de Upon mild annealing, this non-conjugated polymer undergoes dehydrogenation to form the conjugated derivative, poly(o-naphthylene vinylene). mpg.de This demonstrates a pathway from a simple dimethylnaphthalene isomer to a complex, conjugated polymeric material.

The synthesis of PAHs is a broad field, with methods ranging from palladium-catalyzed annulations to electrocyclization-dehydrogenation of diradicaloids. rsc.orgnih.gov The use of functionalized dimethylnaphthalenes, such as 1,4-dimethylnaphthalene (B47064) derivatives, has also been explored for creating endoperoxides, which are molecules capable of releasing singlet oxygen for potential biomedical applications. rsc.orgresearchgate.net These examples underscore the versatility of dimethylnaphthalene scaffolds as foundational units for accessing a wide array of larger, functional polycyclic aromatic systems. acs.org

| Precursor | Resulting PAH or Conjugated System | Synthetic Approach | Reference |

|---|---|---|---|

| 2,7-Dimethylnaphthalene | Dimethylcorannulene | Multi-step synthesis | msstate.edu |

| 2,3-Bis(bromomethyl)naphthalene | Poly(o-naphthylene vinylene) | On-surface dehalogenative coupling and dehydrogenation | mpg.de |

| 1,4-Dimethylnaphthalene derivatives | Endoperoxide-containing polyaromatics | Photosensitized oxygenation | rsc.org, researchgate.net |

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as a Synthetic Building Block for Complex Architectures

The rigid and planar naphthalene (B1677914) unit, combined with the specific substitution pattern of 2,3-Dimethoxy-6,7-dimethylnaphthalene, makes it an attractive starting material for the synthesis of larger, more complex molecular structures with tailored properties.

Scaffolds for Supramolecular Host Systems (e.g., cyclophanes)

Cyclophanes are a class of molecules containing an aromatic ring bridged by at least one aliphatic chain. researchgate.net These structures are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules, a field known as host-guest chemistry. rsc.orgrsc.org The formation of these host-guest complexes is driven by non-covalent interactions, such as π-π stacking, hydrophobic interactions, and van der Waals forces. nih.gov The specific size, shape, and electronic nature of the cyclophane's cavity dictate its binding affinity and selectivity for different guests.

While direct synthesis of cyclophanes from this compound is not extensively documented in the reviewed literature, the synthesis of cyclophanes from other naphthalene derivatives is well-established. acs.orgrsc.orgnih.gov For instance, substituted naphthalenes have been successfully incorporated into cyclophane structures to create hosts with specific recognition properties. acs.org The methoxy (B1213986) and methyl groups on the this compound backbone can influence the electronic and steric properties of the resulting cyclophane cavity, potentially leading to novel host-guest systems. The synthesis of such cyclophanes often involves multi-step reaction sequences, including coupling reactions to form the bridged structure. nih.govbeilstein-journals.orgresearchgate.net For example, a common strategy involves the reaction of a bis(bromomethyl)naphthalene derivative with a dithiol in dilute conditions to form a dithiacyclophane, which can be further modified. acs.org The principles of these synthetic strategies could be applied to this compound to explore its potential in creating new supramolecular host systems.

A notable example of a cyclophane-based host-guest system involves an electron-deficient naphthalene diimide (NDI) cyclophane that forms a charge-transfer complex with an electron-rich guest. rsc.org This interaction leads to strong absorption in the near-infrared region, highlighting the potential for tuning the photophysical properties of such systems. rsc.org

| Cyclophane Synthesis Strategies | Description | Potential Application to this compound |

| Thia-Wittig Reaction | A method used to construct the bridges of cyclophanes. | Could be adapted to link two this compound units. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki or Sonogashira coupling are used to form C-C bonds in the cyclophane bridge. beilstein-journals.org | Functionalized derivatives of this compound could be used as substrates. |

| Ring-Closing Metathesis (RCM) | A powerful reaction for forming large rings, often used in the final step of cyclophane synthesis. | Di-alkenyl derivatives of this compound could be cyclized using RCM. |

Precursors for Helical and Chiral Molecular Structures (e.g., carbohelicenes)

Carbohelicenes are polycyclic aromatic hydrocarbons consisting of angularly fused benzene (B151609) rings, resulting in a helical, chiral structure. nih.gov This inherent chirality, arising from the helical twist, makes them fascinating targets for synthesis and potential applications in areas such as chiral recognition and circularly polarized luminescence. nih.gov

The synthesis of carbohelicenes often involves the photochemical or transition-metal-catalyzed cyclization of stilbene-like precursors. While the direct use of this compound as a precursor for carbohelicenes is not explicitly detailed in the available literature, the general strategies for helicene synthesis suggest its potential. Naphthalene units can serve as building blocks for constructing the extended aromatic systems of helicenes. rsc.org For example, double aza nih.govd-nb.infohelicenes have been synthesized using a 2,3-dihaloazine and a naphthalene core. rsc.org

The synthesis of a benzo-fused double researchgate.netcarbohelicene was achieved through a regioselective cyclodehydrogenation of a tetranaphthyl-p-terphenyl-based precursor, demonstrating the use of naphthalene-containing starting materials in creating complex helical structures. nih.gov The methoxy and methyl substituents on this compound could influence the regioselectivity of the cyclization reactions and the properties of the resulting helicenes. Furthermore, chiral tagging reagents containing a naphthalene fluorophore have been developed for the analysis of enantiomeric compounds, indicating the utility of the naphthalene scaffold in chiroptical applications. researchgate.net

Integration into Functional Organic Materials

The incorporation of this compound and its derivatives into larger functional organic materials can impart desirable electronic, optical, and chemical properties.

Matrix Applications in Mass Spectrometry (drawing from 2,7-dimethoxynaphthalene)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique used for the analysis of large and fragile molecules. nih.gov The choice of the matrix is crucial for successful analysis, as it must absorb the laser energy and facilitate the ionization of the analyte without causing significant fragmentation. nih.govresearchgate.net

| Naphthalene-Based MALDI Matrices | Application | Reference |

| 1,5-Diaminonaphthalene (DAN) | Lipid imaging | nih.gov |

| 1,8-Di(piperidinyl)-naphthalene (DPN) | Metabolomics and imaging mass spectrometry | rsc.org |

| 2,7-Dimethoxynaphthalene (B1218487) | General MALDI applications (inferred) |

Potential in Organic Electronic and Optoelectronic Devices

Naphthalene-based materials are widely investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgbohrium.comnih.gov The electronic properties of these materials can be tuned by introducing various functional groups to the naphthalene core. nih.govacs.orgchemrxiv.org

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors used in a variety of electronic applications. acs.orgbohrium.com The synthesis of functionalized NDI derivatives allows for the modulation of their electronic and self-assembly properties. acs.org While this compound is not an NDI, its electron-rich character, due to the methoxy groups, suggests its potential as a component in donor-acceptor systems, which are crucial for many organic electronic devices. For example, it could potentially be used as a building block for the synthesis of novel donor materials or as a component in charge-transfer complexes. rsc.org

The synthesis of dibenzo-fused naphtho[2,3-b:6,7-b′]disilole and -diphosphole derivatives, where a naphthalene unit is positioned between two heterole units, has been reported as a strategy to create new functional materials with tailored photophysical properties. nih.gov This demonstrates the utility of the naphthalene scaffold in constructing π-extended systems for electronic applications. The incorporation of this compound into such extended π-systems could lead to materials with unique electronic and optical characteristics.

Development of Doped Naphthalene-Based Materials with Unique Properties (drawing from 2,3-dimethylnaphthalene)

Doping is a common strategy to enhance the electrical conductivity of organic semiconductors. nih.govnrel.gov This process involves introducing a small amount of a dopant molecule that can either donate (n-doping) or accept (p-doping) electrons, thereby increasing the concentration of charge carriers in the material.

While specific doping studies on this compound are not found in the reviewed literature, research on the doping of other naphthalene-based materials, particularly naphthalene diimide (NDI)-based polymers, provides valuable insights. researchgate.netd-nb.infonih.govnrel.gov These studies have shown that n-doping of NDI-based two-dimensional polymers with cobaltocene (B1669278) can significantly enhance their bulk conductivity. nih.govnrel.gov The doping process introduces radical anions into the NDI units, which are responsible for the increased conductivity. nih.govnrel.gov

Synthesis of Metal-Doped Naphthalene Systems

The development of innovative magnetic materials from metal-doped polycyclic aromatic hydrocarbons has become a significant area of research. In this context, stable potassium-doped 2,3-dimethylnaphthalene (B165509) samples have been successfully synthesized. mdpi.comdntb.gov.ua The synthesis process involves the insertion of potassium atoms into the molecular structure of 2,3-dimethylnaphthalene, leading to the formation of new, stable crystalline structures. mdpi.com

The doping of potassium into 2,3-dimethylnaphthalene results in a monoclinic structure. mdpi.comdntb.gov.ua In this new formation, the molar ratio between potassium and the 2,3-dimethylnaphthalene molecule is 1:2. mdpi.comdntb.gov.ua This structural change is accompanied by a transfer of potassium's 4s electrons to the organic molecules, a phenomenon confirmed by the red shifts observed in Raman spectra. mdpi.comdntb.gov.ua

First-principles calculations, a computational method used to investigate the electronic structure of many-body systems, have been employed to understand the energetics of the doped system. These calculations compared the energies of non-magnetic, antiferromagnetic, and ferromagnetic configurations of the potassium-doped 2,3-dimethylnaphthalene. The results indicated that the non-magnetic configuration is significantly lower in energy than the other two magnetic configurations, suggesting that the doping process does not create local magnetic moments within the organic structures. mdpi.com

| Property | Value |

| Dopant Metal | Potassium |

| Host Molecule | 2,3-Dimethylnaphthalene |

| Resulting Structure | Monoclinic |

| Molar Ratio (K:Molecule) | 1:2 |

| Electron Transfer | From Potassium 4s orbital to organic molecule |

Characterization of Magnetic and Electronic Properties

The magnetic properties of the synthesized potassium-doped 2,3-dimethylnaphthalene have been thoroughly investigated. Magnetic measurements reveal a significant shift in the material's behavior. While pristine 2,3-dimethylnaphthalene is diamagnetic, the potassium-doped material exhibits temperature-independent magnetization over a wide temperature range, from 1.8 to 300 Kelvin. mdpi.comdntb.gov.ua This behavior is characteristic of Pauli paramagnetism. mdpi.comdntb.gov.ua

The structural properties of the doped material were characterized using X-ray diffraction (XRD) and Raman spectroscopy. mdpi.com XRD results, in conjunction with first-principles calculations, confirmed that the crystal structure of 2,3-dimethylnaphthalene changes from the P21/a space group to the P1 space group upon doping with potassium. mdpi.com This structural transformation is also associated with an expansion of the lattice parameters. mdpi.com

Raman spectroscopy provided evidence for the charge transfer between the potassium atoms and the organic molecules. The observed red shifts in the Raman spectra are a direct indication of this electronic interaction. mdpi.comdntb.gov.ua The combination of these characterization techniques provides a comprehensive understanding of the structural and electronic changes that occur upon doping, which in turn give rise to the observed magnetic properties.

| Measurement Technique | Observation | Interpretation |

| Magnetic Measurements | Temperature-independent magnetization (1.8–300 K) | Pauli paramagnetism |

| X-ray Diffraction (XRD) | Change in space group from P21/a to P1, expansion of lattice parameters | Formation of a new stable crystal structure upon doping |

| Raman Spectroscopy | Red shifts in spectra | Transfer of electrons from potassium to the organic molecule |

Future Outlook and Interdisciplinary Research Prospects

Exploration of Novel Derivatization Pathways

One promising avenue is the adaptation of modern cross-coupling reactions. For instance, the methoxy (B1213986) groups could potentially be converted to triflates, enabling subsequent Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new aryl, alkyl, or amino functionalities. nih.gov Similarly, the methyl groups could be subjected to benzylic bromination, followed by nucleophilic substitution to attach various moieties. orgsyn.org The development of regioselective reactions will be crucial to control the substitution pattern and access specific isomers with desired electronic and steric properties.

Future research could explore the following derivatization pathways:

C-H Activation: Direct functionalization of the aromatic C-H bonds of the naphthalene (B1677914) core or the methyl groups would offer a more atom-economical approach to new derivatives.

Oxidative and Reductive Transformations: Selective oxidation of the methyl groups to aldehydes or carboxylic acids, or reduction of the aromatic ring, could yield precursors for polymers and other complex architectures.

"Click" Chemistry: Introduction of azide (B81097) or alkyne functionalities would enable the use of highly efficient and modular "click" reactions for the construction of intricate molecular systems. rsc.org

These derivatization strategies are expected to produce a new generation of 2,3-Dimethoxy-6,7-dimethylnaphthalene-based molecules with applications in organic electronics, sensing, and medicinal chemistry.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis and derivatization of this compound will benefit significantly from the application of advanced spectroscopic techniques for real-time reaction monitoring. In-situ spectroscopic methods can provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates, leading to optimized reaction conditions and higher yields.